

Avilamycin C: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Avilamycin C

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An In-depth Examination of a Polyether-like Orthosomycin Antibiotic

Abstract

Avilamycin C is a member of the **avilamycin** complex, a group of oligosaccharide antibiotics produced by the bacterium *Streptomyces viridochromogenes*.^{[1][2]} Though structurally distinct from true polyether ionophores, it shares a similar mode of action by affecting bacterial protein synthesis. This technical guide provides a comprehensive overview of **Avilamycin C**, with a focus on its classification, mechanism of action, antimicrobial spectrum, biosynthetic pathway, and resistance mechanisms. Detailed experimental protocols for key analytical and microbiological assays are provided, along with quantitative data presented for comparative analysis. Visual diagrams of critical pathways and workflows are included to facilitate a deeper understanding of this antibiotic's properties and applications in research and drug development.

Introduction

Avilamycin is an orthosomycin antibiotic that has garnered significant interest in veterinary medicine as a feed additive to promote growth and control enteric diseases in livestock, particularly pigs and poultry.^{[2][3]} Its primary activity is against Gram-positive bacteria.^[2] The **avilamycin** complex consists of several related factors, with Avilamycin A being the major component.^[2] **Avilamycin C** is a key analogue within this complex. This guide will delve into

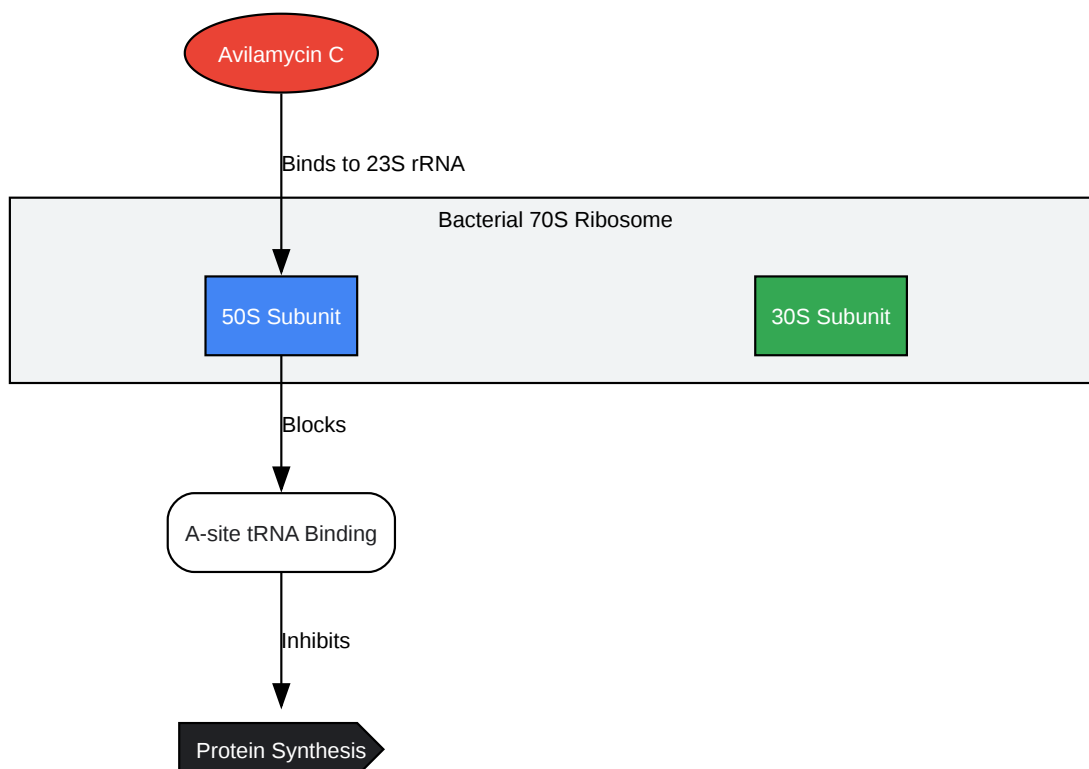
the technical aspects of **Avilamycin C**, providing researchers and drug development professionals with a detailed resource for their work.

Classification and Chemical Structure

Avilamycin C belongs to the orthosomycin family of antibiotics, which are characterized by their complex oligosaccharide structures.[2] While sometimes referred to in the context of polyether antibiotics due to its use in animal feed, it is not a true polyether ionophore. Its structure is that of a complex oligosaccharide.

Mechanism of Action

Avilamycin C exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the 23S rRNA. This binding event interferes with the proper positioning of transfer RNA (tRNA) and initiation factor 2, thereby stalling the translation process and preventing peptide bond formation.[4]



[Click to download full resolution via product page](#)**Figure 1.** Mechanism of action of **Avilamycin C**.

Antimicrobial Spectrum and Efficacy

Avilamycin C is primarily active against Gram-positive bacteria, with notable efficacy against pathogenic species such as *Clostridium perfringens*, a major cause of necrotic enteritis in poultry.[5] It exhibits limited to no activity against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Avilamycin

Bacterial Species	Strain(s)	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
<i>Clostridium perfringens</i>	120 clinical isolates	0.06	128	0.015 - 256
<i>Clostridium perfringens</i>	Pre-approval isolates (Canada)	2	2	-
<i>Clostridium perfringens</i>	Post-approval isolates (Canada)	1	2	-

Data compiled from multiple sources.[6][7]

Pharmacokinetics

Following oral administration, avilamycin is poorly absorbed from the gastrointestinal tract, resulting in very low to undetectable plasma concentrations.[2][6] This property is advantageous for its application in treating enteric infections, as the drug is concentrated in the gut where the target pathogens reside.

Table 2: Pharmacokinetic Parameters of Avilamycin in Swine Ileal Content (Oral Administration of 4 mg/kg b.w.)

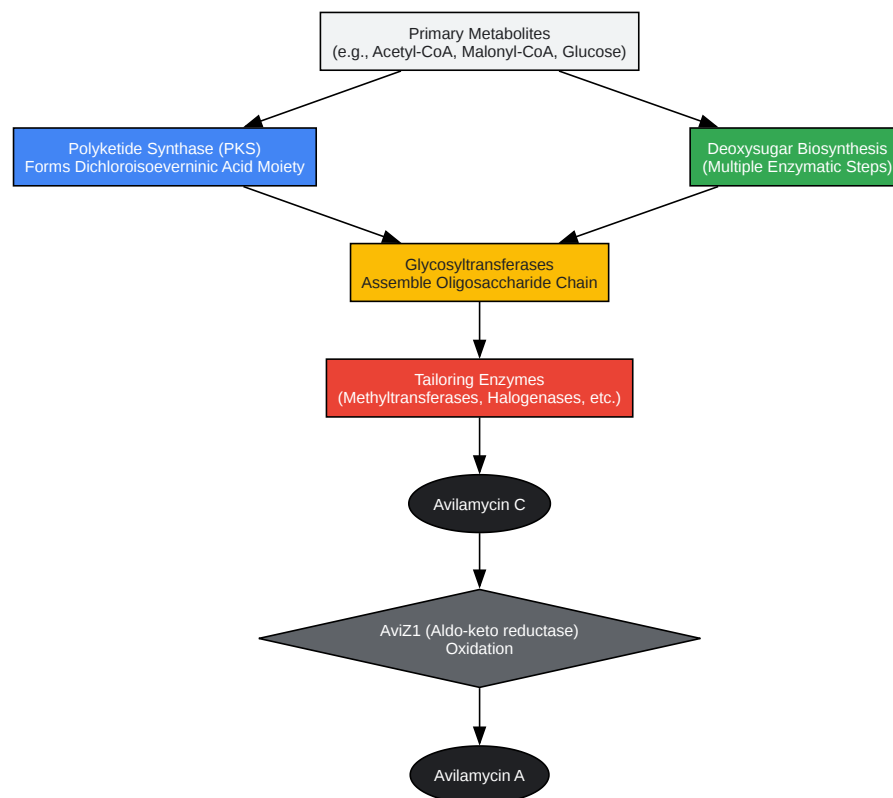
Parameter	Value (Mean ± SD)
C _{max} (µg/mL)	146.30 ± 13.41
T _{max} (h)	4
AUC _{0–24h} (h·µg/mL)	428.62 ± 14.23
T _{1/2λz} (h)	5.87 ± 0.65
MRT _{0–24h} (h)	8.23 ± 0.43

Data from a study on crossbred pigs.[6]

Avilamycin is extensively metabolized, and the majority of the administered dose is excreted in the feces.[2][8]

Biosynthesis

Avilamycin is synthesized by *Streptomyces viridochromogenes* via a complex biosynthetic pathway involving a large gene cluster.[9][10] This cluster contains genes encoding for polyketide synthases, glycosyltransferases, methyltransferases, and other modifying enzymes responsible for the assembly of the intricate oligosaccharide structure.[9][10] The biosynthesis of Avilamycin A and C involves a redox conversion catalyzed by an aldo-keto reductase, AviZ1.[11]



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Figure 2. Simplified biosynthetic pathway of Avilamycin.

Resistance Mechanisms

Bacterial resistance to **avilamycin** can arise through enzymatic modification of its ribosomal target. The most well-characterized mechanism involves the expression of rRNA methyltransferases that specifically methylate the 23S rRNA, thereby reducing the binding affinity of the antibiotic.[12] The *emtA* gene has been identified as conferring resistance to avilamycin in *Enterococcus faecalis*. [12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

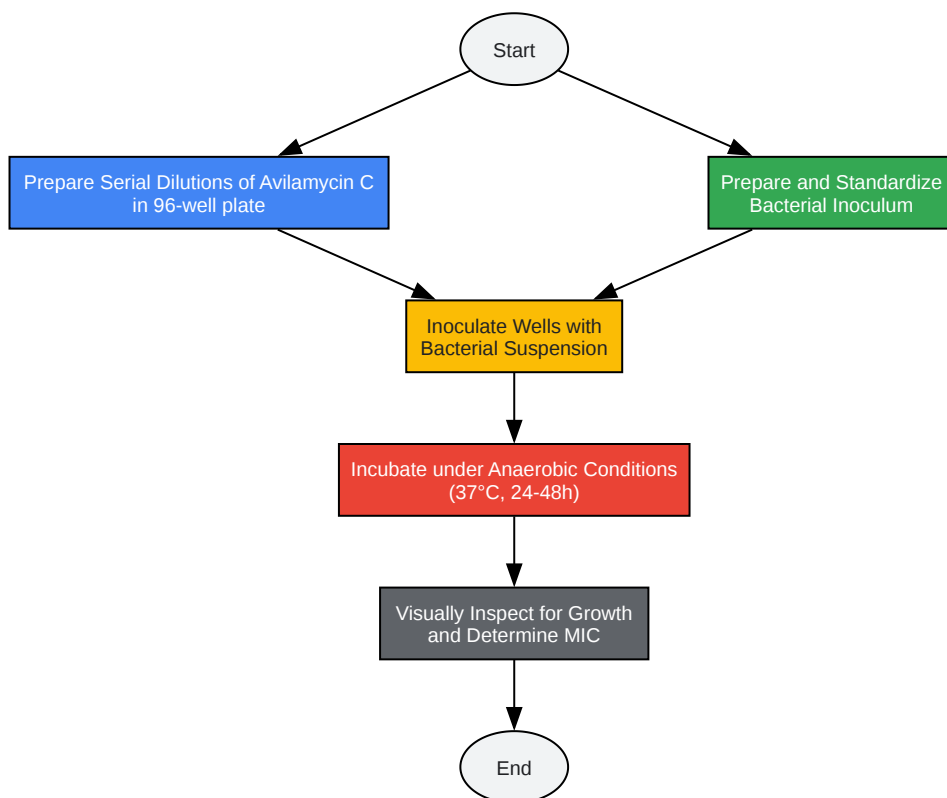
This protocol is adapted for anaerobic bacteria like *Clostridium perfringens*.

Materials:

- 96-well microtiter plates
- Anaerobic growth medium (e.g., Schaedler broth, Wilkins-Chalgren Anaerobe Broth)[13][14]
- **Avilamycin C** stock solution (dissolved in a suitable solvent and diluted in the growth medium)
- Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.[15]
- Anaerobic incubation system (e.g., anaerobic chamber or GasPak system)[13]

Procedure:

- Prepare serial two-fold dilutions of **Avilamycin C** in the anaerobic growth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 μ L.[16]
- Inoculate each well (except for a sterility control well) with 100 μ L of the standardized bacterial suspension.[16]
- Include a positive growth control well containing only the growth medium and the bacterial inoculum.
- Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.[17]
- The MIC is determined as the lowest concentration of **Avilamycin C** that completely inhibits visible bacterial growth.



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